3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative with a complex polycyclic framework. Its molecular formula is C₃₁H₂₆F₂N₃O₃, and it features a pyrimido[5,4-b]indol-4-one core substituted with a 3,4-dimethoxyphenethyl group at position 3, a 4-fluorobenzyl group at position 5, and a fluorine atom at position 8 . The synthesis of analogous compounds involves multi-step reactions starting from indole-2-carboxylate derivatives, followed by cyclization in formamide and alkylation in dimethylformamide (DMF) with sodium hydride .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3/c1-34-23-10-5-17(13-24(23)35-2)11-12-31-16-30-25-21-14-20(29)8-9-22(21)32(26(25)27(31)33)15-18-3-6-19(28)7-4-18/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWJXWXWLNVSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, with the CAS number 1217124-85-0, is a complex organic compound that belongs to the pyrimidoindole class. Its unique structure suggests potential for various biological activities, making it a subject of interest in pharmacological research.
The molecular formula of this compound is with a molecular weight of approximately 475.5 g/mol. The structural characteristics include multiple fluorine substitutions and methoxy groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H23F2N3O3 |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 1217124-85-0 |
| Structure | Chemical Structure |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Pyrimidoindoles have been studied for their potential anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Effects : Some derivatives of pyrimidoindoles demonstrate antimicrobial properties against various bacterial strains. This is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Neuropharmacological Effects : The presence of phenethylamine moieties suggests potential psychoactive effects. Compounds with similar structures have been reported to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluating the anticancer effects of similar pyrimidoindole compounds showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the activation of caspase pathways leading to apoptosis in cancer cells. -
Antimicrobial Studies :
Research on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents. -
Neuropharmacological Research :
A comparative analysis of neuroactive compounds revealed that those containing the pyrimidoindole structure exhibited significant binding affinity for serotonin receptors, suggesting their potential use in treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives are a promising class of bioactive molecules. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Key Findings
Substituent Position and Activity: The 4-fluorobenzyl group at position 5 (target compound) is associated with stronger anti-HBV activity compared to its 2-fluorobenzyl isomer (Table 1, Row 3 vs. Row 1) . The para-fluorine position likely enhances binding affinity through optimized steric and electronic interactions with viral targets. Replacing the 3,4-dimethoxyphenethyl group (target compound) with a 2-methoxybenzyl group (Row 1) reduces molecular weight by ~14 g/mol but retains nanomolar anti-HBV potency, suggesting methoxy groups enhance lipophilicity without critical loss of activity .
Impact of Halogen Substitution: Fluorine at position 8 (target compound) is conserved across active analogs, likely contributing to metabolic stability and hydrogen-bonding interactions .
Synthetic Pathways: The target compound and its analogs are synthesized via formamide-mediated cyclization and sodium hydride-driven alkylation, with yields dependent on substituent bulkiness . Crystallographic studies (e.g., monoclinic P21/n space group for Row 1) confirm planar pyrimidoindole cores, with Hirshfeld surface analyses highlighting intermolecular interactions critical for crystal packing .
Structure-Activity Relationship (SAR) :
- The 3,4-dimethoxyphenethyl chain (target compound) may improve membrane permeability due to increased lipophilicity compared to smaller substituents (e.g., 2-methoxybenzyl) .
- Methoxy groups at position 8 (Row 4) reduce antiviral activity compared to fluorine, underscoring the importance of electronegative substituents at this position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
